molecular formula C10H12O3 B2432339 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol CAS No. 219493-30-8

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol

Cat. No.: B2432339
CAS No.: 219493-30-8
M. Wt: 180.203
InChI Key: FOCQHGRKWJMGER-UHFFFAOYSA-N
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Description

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic organic compounds consisting of a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the second position, a methoxy group at the fifth position, and a hydroxyl group at the sixth position on the benzofuran ring. These structural features contribute to its unique chemical and biological properties.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular proteins. The specific mode of action would depend on the particular target and the context within the cell.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound could influence multiple pathways . For instance, it might affect pathways related to cell growth and proliferation (in the context of its potential anti-tumor activity), oxidative stress responses (given its potential anti-oxidative activity), or viral replication (in the context of its potential anti-viral activity).

Result of Action

Based on the known biological activities of benzofuran derivatives, potential effects could include the inhibition of cell growth (in the context of anti-tumor activity), reduction of oxidative stress (in the context of anti-oxidative activity), or inhibition of viral replication (in the context of anti-viral activity) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the sixth position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the methoxy group or the benzofuran ring itself.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-3-7-4-10(12-2)8(11)5-9(7)13-6/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQHGRKWJMGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219493-30-8
Record name 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol
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